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Compound of Interest

Compound Name: 2-Methoxy-5-nitrobenzoic acid

Cat. No.: B1331472

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Methoxy-5-
nitrobenzoic acid (CAS No: 40751-89-1), a substituted aromatic carboxylic acid relevant in
various fields of chemical and pharmaceutical research. The document details expected
spectral characteristics based on available data and spectroscopic principles for Infrared (IR)
Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry
(MS). Experimental protocols for obtaining such data are also outlined.

Molecular Structure and Properties

e IUPAC Name: 2-Methoxy-5-nitrobenzoic acid[1]
e Molecular Formula: CsH7NOs[1]
» Molecular Weight: 197.14 g/mol [1]

e Structure:
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Spectral Data Summary

The following tables summarize the key spectral data for 2-Methoxy-5-nitrobenzoic acid.

Where specific experimental data is not publicly available, typical ranges for the relevant

functional groups are provided.

Infrared (IR) Spectroscopy

Functional Group

Wavenumber (cm~?) . Intensity
Assignment
3300-2500 O-H stretch (Carboxylic Acid) Strong, very broad
3100-3000 C-H stretch (Aromatic) Medium
2950-2850 C-H stretch (Methoxy) Medium
1760-1690 C=0 stretch (Carboxylic Acid) Strong
~1600, ~1475 C=C stretch (Aromatic Ring) Medium-Strong
N-O asymmetric stretch (Nitro
1550-1475 Strong
group)
N-O symmetric stretch (Nitro
1350-1300 Strong
group)
C-O stretch (Carboxylic
1320-1210 ) Strong
Acid/Methoxy)
960-900 O-H bend (out-of-plane) Broad, Medium
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Data compiled from typical values for aromatic carboxylic acids and nitro compounds.[2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (Proton NMR) - Predicted chemical shifts (8) in ppm.

Chemical Shift ()

Multiplicity Integration Assignment
ppm
~11-13 Singlet 1H COOH
~8.6 Doublet 1H H-6
~8.3 Doublet of Doublets 1H H-4
~7.3 Doublet 1H H-3
~4.0 Singlet 3H OCHs

Predicted values are based on the analysis of substituted benzoic acids. Actual values may

vary depending on the solvent and experimental conditions.[5][6]

13C NMR (Carbon NMR) - Predicted chemical shifts (d) in ppm.

Chemical Shift (6) ppm

Assignment

~165 C=0 (Carboxylic Acid)
~160 C-OCHs

~145 C-NO2

~130 C-H (Aromatic)

~125 C-COOH

~120 C-H (Aromatic)

~115 C-H (Aromatic)

~57 OCHs
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Predicted values are based on typical chemical shifts for substituted benzoic acids.[3][7][8]

Mass Spectrometry (MS)

m/z Proposed Fragment Relative Abundance
197 [M]* (Molecular lon) Moderate

167 [M - NOJ* or [M - CH20]* High

151 [M - NO2]* Variable

121 [M-COOH - O]* Variable

77 [CeHs]* Variable

63 Aromatic fragment Low

Key m/z peaks of 197, 167, and 63 have been reported from GC-MS data.[1] Other fragments
are predicted based on common fragmentation patterns of nitroaromatic compounds.

Experimental Protocols

The following sections provide generalized methodologies for acquiring the spectral data for 2-
Methoxy-5-nitrobenzoic acid.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 2-Methoxy-5-nitrobenzoic acid.
Methodology (Attenuated Total Reflectance - ATR):

¢ Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor
27, equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).[1]

o Sample Preparation: A small amount of solid 2-Methoxy-5-nitrobenzoic acid is placed
directly onto the ATR crystal.

o Data Acquisition:

o A background spectrum of the clean, empty ATR crystal is recorded.
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o Pressure is applied to ensure firm contact between the sample and the crystal.

o The sample spectrum is recorded in the mid-infrared range, typically from 4000 to 400
cm™i,

o The background spectrum is automatically subtracted from the sample spectrum.

» Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands
corresponding to the functional groups of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure of 2-Methoxy-5-nitrobenzoic acid.
Methodology:

 Instrumentation: A high-field Fourier Transform NMR (FT-NMR) spectrometer (e.g., 400 MHz
or higher).

e Sample Preparation:

o Approximately 5-10 mg of 2-Methoxy-5-nitrobenzoic acid is dissolved in a suitable
deuterated solvent (e.g., DMSO-ds or CDCIs) to a volume of 0.6-0.7 mL in a 5 mm NMR
tube.[5]

o Tetramethylsilane (TMS) may be added as an internal standard for chemical shift
referencing (0.00 ppm).[9]

o Data Acquisition:
o The spectrometer is tuned, and the magnetic field is shimmed for homogeneity.

o For 'H NMR, a standard single-pulse experiment is performed over a spectral width of
approximately 0-15 ppm.

o For 3C NMR, a proton-decoupled experiment is typically used with a spectral width of O-
200 ppm.
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o Data Analysis:
o The acquired Free Induction Decay (FID) is subjected to a Fourier transform.
o The resulting spectrum is phased and baseline-corrected.

o Chemical shifts, signal integrations, and coupling patterns are analyzed to assign signals
to specific nuclei in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 2-Methoxy-5-
nitrobenzoic acid.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):
 Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
e Sample Preparation:

o Adilute solution of 2-Methoxy-5-nitrobenzoic acid is prepared in a volatile organic
solvent (e.g., methanol or acetonitrile).

o For carboxylic acids, derivatization (e.g., silylation) may be necessary to improve volatility
for GC analysis.[10]

o Data Acquisition:

o The sample is injected into the GC, where it is vaporized and separated on a capillary
column (e.g., a DB-5ms column).[10]

o The separated compound enters the mass spectrometer.
o Electron Impact (El) is a common ionization method, typically at 70 eV.[10]
o The mass analyzer scans a mass-to-charge (m/z) range (e.g., 50-500 amu).[10]

o Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak, which
confirms the molecular weight, and the fragmentation pattern, which provides structural
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information.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound such as 2-Methoxy-5-nitrobenzoic acid.

General Spectroscopic Analysis Workflow

Sample Handling
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Caption: A generalized workflow for the spectroscopic analysis and structural elucidation of a
chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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